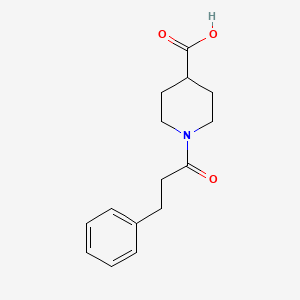

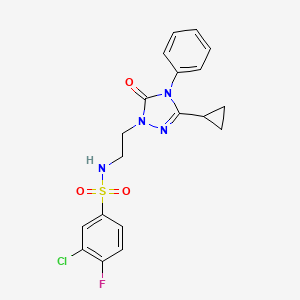

![molecular formula C23H17ClFNO3S B2823268 3-(4-chlorobenzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866808-98-2](/img/structure/B2823268.png)

3-(4-chlorobenzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(3-methylphenyl)methyl]quinolin-4-one” is a complex organic molecule that contains several functional groups. It has a quinolin-4-one core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring. This core is substituted with a sulfonyl group attached to a 4-chlorophenyl group, a fluorine atom, and a methylphenylmethyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (quinoline and phenyl groups), a sulfonyl group (which is a good leaving group), and halogen atoms (chlorine and fluorine) which can participate in various chemical reactions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the sulfonyl, chlorophenyl, and fluorine groups. These groups are electron-withdrawing, which can activate the aromatic ring towards electrophilic aromatic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of aromatic rings and sulfonyl group could increase its stability and the halogens could increase its reactivity .Scientific Research Applications

AMPA Receptor Antagonists : Research on quinazolin-4-one derivatives, which share structural similarities with the compound of interest, has led to the identification of potent AMPA receptor antagonists. These compounds demonstrate a range of activities based on their structural modifications, providing valuable insights into the structure-activity relationship (SAR) for AMPA receptor inhibition, a crucial target in neurological research (Chenard et al., 2001).

Synthesis and Characterization : Studies on quinoxaline derivatives, including efforts to synthesize new compounds with diverse substitutions, reflect the ongoing interest in developing novel compounds with potential biological and chemical properties. Such research often focuses on introducing functional groups that can influence the compound's reactivity and interaction with biological targets (Didenko et al., 2015).

Fluorophores and Chemosensors : The development of novel organic fluorophores based on quinoline and sulfone derivatives showcases the application of these compounds in creating sensitive and selective sensors. These sensors can detect ions and changes in pH levels, offering tools for analytical and diagnostic applications (Gong et al., 2018).

Antibacterial and Antifungal Activities : Sulfonamide derivatives, including those that are structurally related to the compound of interest, have been synthesized and tested for their antibacterial and antifungal properties. These studies contribute to the search for new therapeutic agents against resistant strains of bacteria and fungi, highlighting the medicinal potential of sulfonamide-based compounds (Patel et al., 2010).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-6-fluoro-1-[(3-methylphenyl)methyl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClFNO3S/c1-15-3-2-4-16(11-15)13-26-14-22(23(27)20-12-18(25)7-10-21(20)26)30(28,29)19-8-5-17(24)6-9-19/h2-12,14H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPQJREHSVJPKRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClFNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

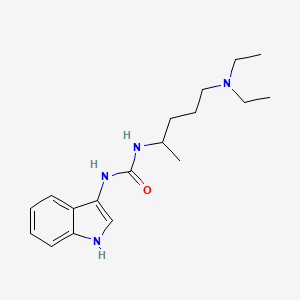

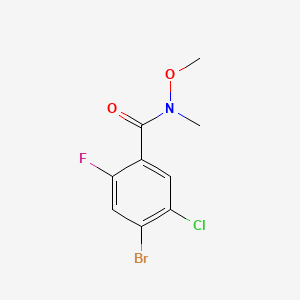

![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2823193.png)

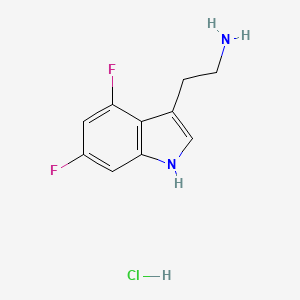

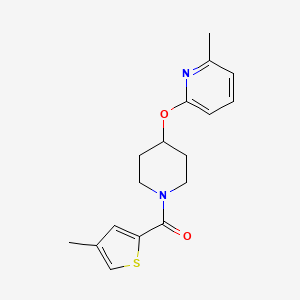

![2-[4-(benzenesulfonyl)butanamido]-5-phenylthiophene-3-carboxamide](/img/structure/B2823199.png)

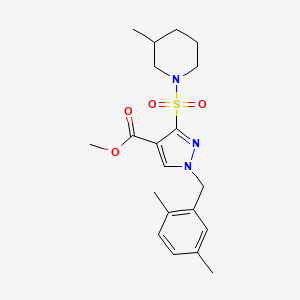

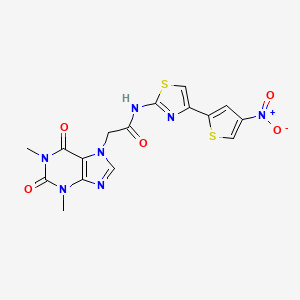

![N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B2823200.png)

![1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(p-tolyl)urea](/img/structure/B2823202.png)

![N-benzyl-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2823205.png)

![rac-(3aR,6aS)-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid hydrochloride](/img/structure/B2823207.png)